molecular formula C11H9BrN2OS B4432351 N-(5-bromo-2-pyridinyl)-5-methyl-3-thiophenecarboxamide

N-(5-bromo-2-pyridinyl)-5-methyl-3-thiophenecarboxamide

Cat. No. B4432351
M. Wt: 297.17 g/mol
InChI Key: JVPQPPPPJSFKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-5-methyl-3-thiophenecarboxamide, also known as BPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-5-methyl-3-thiophenecarboxamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. This compound binds to the ATP-binding site of CK2, and inhibits its activity by preventing the transfer of phosphate from ATP to its substrate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and context. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, by inhibiting CK2 and its downstream signaling pathways. This compound has also been shown to reduce oxidative stress and inflammation, by modulating the activity of various enzymes and transcription factors, such as Nrf2 and NF-kB. This compound has been shown to improve mitochondrial function and energy metabolism, by increasing the activity of mitochondrial enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-5-methyl-3-thiophenecarboxamide has several advantages as a research tool, including its high selectivity and potency for CK2, its ability to inhibit CK2 in vitro and in vivo, and its availability as a commercial compound. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, its potential off-target effects on other kinases and enzymes, and its limited bioavailability and pharmacokinetic properties in vivo.

Future Directions

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-5-methyl-3-thiophenecarboxamide, including the following:
1. Development of more potent and selective CK2 inhibitors, based on the structure-activity relationship of this compound and other CK2 inhibitors.
2. Investigation of the role of CK2 in various diseases, such as cancer, neurodegenerative disorders, and inflammation, and the potential therapeutic applications of CK2 inhibitors, including this compound.
3. Evaluation of the safety and efficacy of this compound and other CK2 inhibitors in preclinical and clinical studies, and the identification of biomarkers for patient selection and monitoring.
4. Exploration of the mechanisms of action of this compound and other CK2 inhibitors, including their effects on signaling pathways, gene expression, and epigenetic modifications.
5. Development of new formulations and delivery systems for this compound and other CK2 inhibitors, to improve their pharmacokinetic properties and bioavailability.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in cancer and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, by targeting CK2, which is overexpressed in many types of cancer. This compound has also been shown to have neuroprotective effects, by reducing oxidative stress and inflammation, and improving mitochondrial function, in models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7-4-8(6-16-7)11(15)14-10-3-2-9(12)5-13-10/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPQPPPPJSFKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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